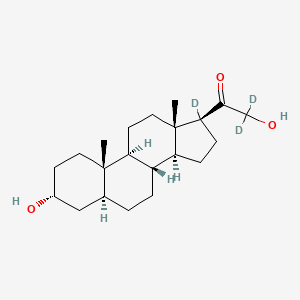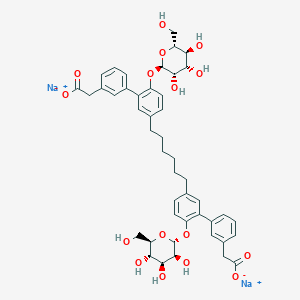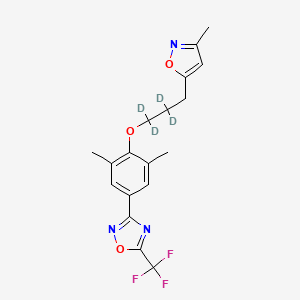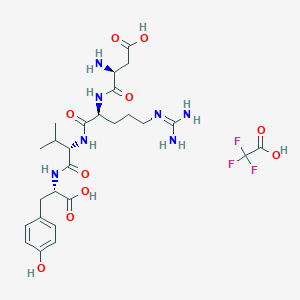
Angiotensin II (1-4), human (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Angiotensin II (1-4), human (TFA): is an endogenous peptide produced from angiotensin I by the action of angiotensin-converting enzyme. This compound plays a crucial role in the regulation of blood pressure and fluid balance in the body. It binds to the angiotensin II type 1 receptor, stimulating G-protein-coupled receptors in vascular smooth muscle cells and increasing intracellular calcium levels .
準備方法
Synthetic Routes and Reaction Conditions
Angiotensin II (1-4), human (TFA) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group protects the amino group of the amino acids during the coupling reactions .
Industrial Production Methods
In industrial settings, the production of Angiotensin II (1-4), human (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions
Angiotensin II (1-4), human (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with modified biological activities .
科学的研究の応用
Angiotensin II (1-4), human (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Explored for its potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques .
作用機序
The mechanism of action of Angiotensin II (1-4), human (TFA) involves binding to the angiotensin II type 1 receptor on vascular smooth muscle cells. This binding stimulates G-protein-coupled receptors, leading to an increase in intracellular calcium levels. The elevated calcium levels result in the phosphorylation of myosin, causing smooth muscle contraction and vasoconstriction. Additionally, Angiotensin II acts on the sodium/hydrogen exchanger in the proximal tubules of the kidney, promoting sodium reabsorption and increasing blood pressure .
類似化合物との比較
Similar Compounds
Angiotensin I: The precursor to Angiotensin II, converted by angiotensin-converting enzyme.
Angiotensin III: Another active peptide in the renin-angiotensin system, with similar but less potent effects.
Angiotensin IV: A peptide with distinct biological activities, including effects on memory and learning
Uniqueness
Angiotensin II (1-4), human (TFA) is unique due to its high potency as a vasoconstrictor and its critical role in the regulation of blood pressure and fluid balance. Its ability to bind specifically to the angiotensin II type 1 receptor and stimulate G-protein-coupled receptors sets it apart from other peptides in the renin-angiotensin system .
特性
分子式 |
C26H38F3N7O10 |
|---|---|
分子量 |
665.6 g/mol |
IUPAC名 |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H37N7O8.C2HF3O2/c1-12(2)19(22(37)30-17(23(38)39)10-13-5-7-14(32)8-6-13)31-21(36)16(4-3-9-28-24(26)27)29-20(35)15(25)11-18(33)34;3-2(4,5)1(6)7/h5-8,12,15-17,19,32H,3-4,9-11,25H2,1-2H3,(H,29,35)(H,30,37)(H,31,36)(H,33,34)(H,38,39)(H4,26,27,28);(H,6,7)/t15-,16-,17-,19-;/m0./s1 |
InChIキー |
LRSXTYFHKOMKCN-GITUPYCJSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


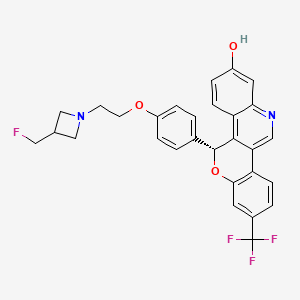
![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
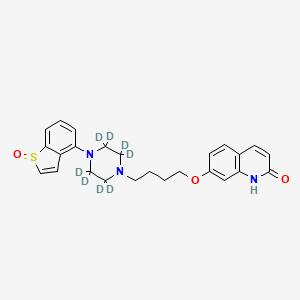
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
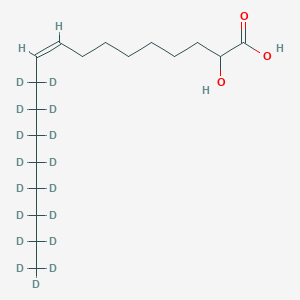

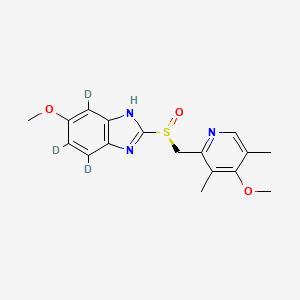
![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)

